molecular formula C19H23ClN4O7 B15073472 Pomalidomide-PEG2-NH2 hydrochloride

Pomalidomide-PEG2-NH2 hydrochloride

Cat. No.: B15073472
M. Wt: 454.9 g/mol
InChI Key: RZNSRUSISUGVAE-UHFFFAOYSA-N
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Description

Pomalidomide-PEG2-NH2 hydrochloride is a compound used primarily as a building block for the synthesis of molecules involved in targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). This compound contains a Cereblon-recruiting ligand and a PEGylated crosslinker with a pendant amine, which allows it to react with carboxyl groups on target ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-PEG2-NH2 hydrochloride involves the reaction of pomalidomide with a PEGylated amine. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis platforms to streamline production and ensure consistency .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-PEG2-NH2 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically amide-linked conjugates, which are used in the development of PROTACs and other targeted protein degradation technologies .

Scientific Research Applications

Pomalidomide-PEG2-NH2 hydrochloride is widely used in scientific research, particularly in the following areas:

    Chemistry: As a building block for the synthesis of complex molecules.

    Biology: In the study of protein degradation pathways and the development of PROTACs.

    Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins.

    Industry: Used in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of Pomalidomide-PEG2-NH2 hydrochloride involves its role as a Cereblon-recruiting ligand. It binds to the Cereblon protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome .

Comparison with Similar Compounds

Similar Compounds

  • Pomalidomide-PEG3-NH2 hydrochloride
  • Pomalidomide-PEG4-NH2 hydrochloride
  • Pomalidomide-C9-CO2H
  • Pomalidomide-PEG3-azide
  • Pomalidomide-PEG6-NH2 hydrochloride

Uniqueness

Pomalidomide-PEG2-NH2 hydrochloride is unique due to its specific PEGylation length and the presence of a pendant amine, which allows for versatile conjugation with carboxyl groups. This makes it particularly useful in the synthesis of PROTACs with varying linker lengths and compositions, optimizing the degradation of target proteins .

Properties

Molecular Formula

C19H23ClN4O7

Molecular Weight

454.9 g/mol

IUPAC Name

2-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide;hydrochloride

InChI

InChI=1S/C19H22N4O7.ClH/c20-6-7-29-8-9-30-10-15(25)21-12-3-1-2-11-16(12)19(28)23(18(11)27)13-4-5-14(24)22-17(13)26;/h1-3,13H,4-10,20H2,(H,21,25)(H,22,24,26);1H

InChI Key

RZNSRUSISUGVAE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCN.Cl

Origin of Product

United States

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